A Comprehensive Technical Guide to the Physicochemical Properties of Benzyl(heptadecyl)dimethylammonium Chloride
A Comprehensive Technical Guide to the Physicochemical Properties of Benzyl(heptadecyl)dimethylammonium Chloride
This guide provides an in-depth exploration of the core physicochemical properties of Benzyl(heptadecyl)dimethylammonium chloride, a cationic surfactant of significant interest in research and various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also the underlying scientific principles and practical experimental methodologies.
Introduction and Molecular Architecture
Benzyl(heptadecyl)dimethylammonium chloride, with the CAS number 16576-98-0, is a quaternary ammonium compound (QAC).[1] Its molecular structure is characterized by a positively charged nitrogen atom covalently bonded to four organic substituents: a benzyl group, a long C17 alkyl chain (heptadecyl), and two methyl groups. This amphiphilic architecture, featuring a hydrophilic cationic head and a long, hydrophobic aliphatic tail, is the primary determinant of its surface-active properties and its mechanism of action in various applications, most notably as a surfactant and antimicrobial agent.[1]
The hydrophobic heptadecyl chain provides a strong driving force for the molecule to adsorb at interfaces and to self-assemble in solution, while the cationic headgroup governs its interaction with negatively charged surfaces and contributes to its solubility in polar solvents.[1] The benzyl group, in addition to contributing to the molecule's overall steric bulk, can influence its solubility and surface activity.[1]
Core Physicochemical Characteristics
The functional behavior of Benzyl(heptadecyl)dimethylammonium chloride is dictated by a set of key physicochemical parameters. The following table summarizes these properties, drawing from available data and estimations based on structurally similar homologous compounds.
| Property | Value | Source/Rationale |
| CAS Number | 16576-98-0 | [1] |
| Molecular Formula | C₂₆H₄₈ClN | [1][2] |
| Molecular Weight | 410.1 g/mol | [1][2] |
| Physical State | Expected to be a white to off-white solid at room temperature. | Based on shorter-chain analogs like benzyldimethylhexadecylammonium chloride.[3][4] |
| Melting Point | Estimated in the range of 60-70 °C. | Extrapolated from the melting point of the C16 homolog (55-65 °C).[3][4][5] As alkyl chain length increases, melting points in homologous series of QACs tend to increase. |
| Boiling Point | Not applicable; decomposes upon strong heating. | QACs typically decompose at high temperatures rather than boiling.[1] |
| Solubility | Soluble in water, ethanol, and acetone. Enhanced solubility of the hydrophobic chain in isopropyl alcohol or ethylene glycol. | General solubility characteristics of benzalkonium chlorides.[6] The use of co-solvents is a common strategy in the synthesis and formulation of long-chain QACs.[1] |
| Critical Micelle Concentration (CMC) | Estimated to be approximately 0.05–0.1 mM. | Based on comparative data with other long-chain QACs, where longer alkyl chains lead to lower CMC values.[1] |
| Stability | Thermally stable up to approximately 150 °C. Stable in aqueous solutions within a pH range of 4-10. | Thermal decomposition is known to initiate around 150°C for similar QACs.[1] General stability profile for this class of compounds. |
Surfactant Behavior and Micellization
As a cationic surfactant, Benzyl(heptadecyl)dimethylammonium chloride exhibits a strong tendency to reduce the surface tension of aqueous solutions. At low concentrations, the molecules exist as individual monomers. As the concentration increases, these monomers adsorb at the air-water interface, orienting their hydrophobic heptadecyl tails away from the water. This process continues until the interface is saturated.
Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the energetic favorability shifts towards the formation of spherical aggregates called micelles in the bulk solution. In these micelles, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic benzyl-dimethylammonium head groups form the outer corona, interacting with the surrounding water molecules. This phenomenon is a cornerstone of its utility in applications such as solubilization of hydrophobic substances and as a detergent.
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Experimental Protocols for Physicochemical Characterization
The precise determination of the physicochemical properties of Benzyl(heptadecyl)dimethylammonium chloride is crucial for its effective application. The following section outlines a detailed, field-proven methodology for determining its Critical Micelle Concentration (CMC) via conductometry, a technique particularly well-suited for ionic surfactants.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: The conductivity of an ionic surfactant solution is dependent on the concentration and mobility of its charge carriers. Below the CMC, Benzyl(heptadecyl)dimethylammonium chloride exists as individual, highly mobile ions (benzyl(heptadecyl)dimethylammonium⁺ and Cl⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a significant decrease in the slope of the conductivity versus concentration plot. This is because the micelles, while carrying a net charge, have a much lower mobility than the individual surfactant ions due to their larger size. The point of inflection in this plot corresponds to the CMC.
Materials and Equipment:
-
Benzyl(heptadecyl)dimethylammonium chloride
-
High-purity deionized water (conductivity < 1 µS/cm)
-
Calibrated conductivity meter with a temperature probe
-
Thermostatically controlled water bath
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Benzyl(heptadecyl)dimethylammonium chloride in deionized water. Ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 1 mM).
-
-
Experimental Setup and Calibration:
-
Set the water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions.
-
-
Conductivity Measurement:
-
Place a known volume of deionized water in a thermostatted measurement vessel.
-
Immerse the conductivity probe and a small stir bar into the water. Allow the temperature to stabilize.
-
Record the conductivity of the pure water.
-
Sequentially add small, precise aliquots of the concentrated stock solution to the water, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of the surfactant after each addition.
-
Alternatively, measure the conductivity of each of the previously prepared dilutions, starting from the most dilute. Ensure the conductivity cell is rinsed with the next solution to be measured.
-
-
Data Analysis and CMC Determination:
-
Plot the measured specific conductivity (κ) as a function of the surfactant concentration (C).
-
The resulting graph will show two linear regions with distinct slopes.
-
Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.
-
The CMC is the concentration at which the two extrapolated lines intersect.
-
Caption: Workflow for determining the CMC using conductometry.
Stability and Degradation Profile
The stability of Benzyl(heptadecyl)dimethylammonium chloride is a critical consideration for its formulation and application.
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Thermal Stability: As a quaternary ammonium salt, it exhibits good thermal stability under normal storage conditions. However, decomposition begins at elevated temperatures, typically around 150 °C.[1] This decomposition can release hazardous byproducts, including hydrogen chloride and oxides of nitrogen.[1]
-
pH Stability: The compound is hydrolytically stable in aqueous solutions within a pH range of approximately 4 to 10. In strongly acidic (pH < 3) or strongly alkaline (pH > 11) conditions, it can undergo slow degradation through acid or base-catalyzed C-N bond cleavage, respectively, yielding tertiary amines and benzyl alcohol.[1]
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Incompatibilities: Benzyl(heptadecyl)dimethylammonium chloride is incompatible with strong oxidizing agents, which can lead to vigorous exothermic reactions.[1] It should also not be mixed with anionic surfactants, as this will result in the formation of an insoluble precipitate, neutralizing the activity of both surfactants.
Conclusion
Benzyl(heptadecyl)dimethylammonium chloride is a versatile cationic surfactant with a well-defined set of physicochemical properties that underpin its functionality. Its long hydrophobic chain and cationic headgroup drive its surface activity and self-assembly into micelles, making it an effective agent for a range of applications. A thorough understanding of its properties, including its CMC and stability profile, is essential for optimizing its performance in research and development. The experimental protocols outlined in this guide provide a robust framework for the precise characterization of this and similar quaternary ammonium compounds.
References
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PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]
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Arcos, J. A. G., & Garcia, F. (2007). Fate and effect of alkyl benzyl dimethyl ammonium chloride in mixed aerobic and nitrifying cultures. Georgia Institute of Technology. Retrieved from [Link]
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ALKYL DIMETHYL BENZYL AMMONIUM CHLORIDE. (n.d.). Retrieved from [Link]
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Ozeki, S., Tsunoda, M., & Ikeda, S. (1978). Surface tension of aqueous solutions of dodecyldimethylammonium chloride, and its adsorption on aqueous surfaces. Journal of Colloid and Interface Science, 64(1), 28–35. Retrieved from [Link]
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ResearchGate. (2020). Surface tension of the oppositely charged sodium poly(styrene sulfonate) /benzyldimethylhexadecylammonium chloride and sodium poly(styrene sulfonate)/polyallylamine hydrochloride mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). Solvation Thermodynamic Parameters for Alkyl Benzyl Dimethyl Ammonium Chloride and Cetyl Trimethyl Ammonium Chloride Surfactants in Water and Alcoholic-Water Solvents. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
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Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Retrieved from [Link]
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